molecular formula C9H6Cl2FN3 B1467198 1-(4-chloro-3-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole CAS No. 1250199-89-3

1-(4-chloro-3-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole

Cat. No. B1467198
CAS RN: 1250199-89-3
M. Wt: 246.07 g/mol
InChI Key: UYOMMZAELVJSPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chloro-3-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole (CFT) is an organochloride compound that belongs to the triazole family of compounds. It is a synthetic, colorless solid with a melting point of 91-93°C. CFT is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of heterocyclic compounds and as a starting material for the synthesis of other compounds.

Scientific Research Applications

Crystal Structure and Intermolecular Interactions

  • Analysis of Intermolecular Interactions : Research on derivatives of 1,2,4-triazoles, including fluoro and chloro derivatives, has focused on their crystal structures and intermolecular interactions. These interactions, such as C–H⋯O, C–H⋯π, and lp⋯π, have been extensively studied using techniques like X-ray diffraction, Hirshfeld surfaces, and ab initio quantum mechanical calculations (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

Pharmacological Potential

  • Neuroprotective Effects : A study on ferrocene-1H-1,2,3-triazole hybrids, which includes a chloro and fluoro derivative, demonstrated low toxicity and neuroprotective effects (Haque et al., 2017).

Tetrel Bonding and Molecular Electrostatic Potential

  • Tetrel Bonding Interactions : Research involving ethyl 2-triazolyl-2-oxoacetate derivatives with chloro and fluoro phenyl substituents explored tetrel bonding interactions using DFT calculations and molecular electrostatic potential surface calculations (Ahmed et al., 2020).

NMR Spectroscopy Analysis

  • Fluorine-Proton Coupling Studies : Studies on 1,2,4-triazole derivatives with a 2-fluorophenyl substituent have revealed long-range fluorine-proton coupling, confirmed by X-ray analysis and NMR spectroscopy (Kane et al., 1995).

Energetic Salts Synthesis

  • Synthesis of Energetic Salts : The creation of triazolyl-functionalized energetic salts, involving reactions with 1-(chloromethyl)-1H-1,2,4-triazole, highlights their potential application in materials chemistry. These salts exhibit good thermal stability and high density (Wang et al., 2007).

Antimicrobial Properties

  • Antimicrobial Studies : Several triazole derivatives with fluoro and chloro substituents have been synthesized and evaluated for their antimicrobial properties, showing effectiveness against various bacteria and fungi (Desabattina et al., 2014).

Dual Agonist Effects

  • PPARalpha/delta Agonist Effects : Research on 1,4-disubstituted 1,2,3-triazoles showed that they exhibit potent agonist activities for PPARalpha and PPARdelta, categorizing them as dual PPAR agonists (Ciocoiu et al., 2010).

Synthesis Techniques and Characterization

  • Innovative Synthesis Methods : Studies on the synthesis of 1-(chloromethyl)-1,2,4-triazole hydrochloride salt, an important intermediate in pesticide production, have optimized its synthesis process, achieving high yields (Ying, 2004).

properties

IUPAC Name

1-(4-chloro-3-fluorophenyl)-4-(chloromethyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2FN3/c10-4-6-5-15(14-13-6)7-1-2-8(11)9(12)3-7/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYOMMZAELVJSPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=C(N=N2)CCl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-chloro-3-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole
Reactant of Route 2
1-(4-chloro-3-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.